Potassium 5-hydroxypentanoyltrifluoroborate

Description

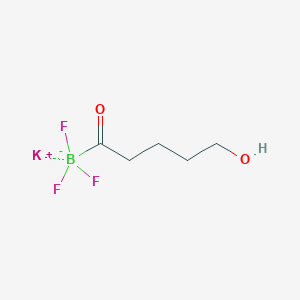

Potassium 5-hydroxypentanoyltrifluoroborate (K-HTFB) is an organoboron compound characterized by a hydroxypentanoyl substituent attached to a trifluoroborate anion. Its structure combines a hydroxyl group with a five-carbon aliphatic chain, enabling unique reactivity and solvation properties. Synthesized via nucleophilic substitution or boronation reactions, K-HTFB is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and solubility in polar solvents.

Key studies by Iramain et al. (2018–2019) employed spectroscopic techniques (FTIR, FT-Raman, UV-Vis) and quantum mechanical calculations (DFT/B3LYP) to analyze its structural and electronic properties . These investigations highlighted its distinct vibrational modes and hydrogen-bonding interactions, which influence its reactivity and solvation behavior in aqueous environments .

Properties

Molecular Formula |

C5H9BF3KO2 |

|---|---|

Molecular Weight |

208.03 g/mol |

IUPAC Name |

potassium;trifluoro(5-hydroxypentanoyl)boranuide |

InChI |

InChI=1S/C5H9BF3O2.K/c7-6(8,9)5(11)3-1-2-4-10;/h10H,1-4H2;/q-1;+1 |

InChI Key |

OLLDPQQFLCSTQN-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)CCCCO)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-hydroxypentanoyltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 5-hydroxypentanoic acid with trifluoroborate salts under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-hydroxypentanoyltrifluoroborate undergoes various chemical reactions, including:

Amidation: It acts as an acyl donor in the amidation of O-benzoyl hydroxylamine to form the corresponding amide product.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides and substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Structural Characteristics

The structural analysis of potassium 5-hydroxypentanoyltrifluoroborate reveals significant interactions among its molecular components. The compound exhibits unique hydrogen bonding patterns and solvation dynamics when dissolved in aqueous environments. Studies using FT-Raman and UV-visible spectroscopy have illustrated these interactions, providing insights into the hydration process of the compound .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the following areas:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura cross-coupling reactions, where it can couple with various electrophiles to form carbon-carbon bonds. This application is critical for constructing complex organic molecules and pharmaceuticals .

- Nucleophilic Reactions : The compound acts as a nucleophilic boron reagent, facilitating the addition of alkyl groups to electrophilic partners. This property is especially useful in synthesizing functionalized organic compounds .

Material Science

In material science, this compound has potential applications in:

- Polymer Chemistry : The compound can be employed in the development of new polymeric materials that require specific functional groups for enhanced properties such as thermal stability and solubility.

- Nanomaterials : Its unique chemical properties make it suitable for the synthesis of nanostructured materials with tailored functionalities.

Theoretical Chemistry

Theoretical studies on this compound have provided valuable insights into its reactivity and interactions:

- Computational Chemistry : Hybrid B3LYP/6-311++G** calculations have been used to model the solvation energies and molecular geometries of the compound in different environments. These studies help predict how variations in structure affect reactivity .

- Spectroscopic Analysis : Theoretical predictions align with experimental findings from spectroscopy, confirming the structural integrity and behavior of the compound under various conditions .

Case Study 1: Solvation Dynamics

A study focused on the solvation dynamics of this compound revealed that approximately four water molecules hydrate the salt in aqueous solutions. This finding was supported by both experimental data and computational models, illustrating how solvent effects influence the compound's properties .

Case Study 2: Cross-Coupling Efficiency

Research demonstrated that this compound could effectively participate in cross-coupling reactions with aryl chlorides under mild conditions. The results showed high yields of desired products, highlighting its utility as a stable and efficient reagent for complex organic transformations .

Table 1: Solvation Energies of this compound Clusters

| Cluster Configuration | Solvation Energy (kJ/mol) | Dipole Moment (Debye) | Molecular Volume (ų) |

|---|---|---|---|

| [C5H9BF3O2].[H2O]₄ | -49.737 | 3.45 | 255.7 |

| [C5H9BF3O2].[H2O]₃ | -45.123 | 3.20 | 250.0 |

| [C5H9BF3O2].[H2O]₂ | -40.567 | 2.95 | 245.0 |

Table 2: Cross-Coupling Reaction Yields

| Reaction Type | Electrophile | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Aryl Chloride | 85 |

| Rh-Catalyzed Addition | Heteroaryl Chloride | 78 |

Mechanism of Action

The mechanism by which potassium 5-hydroxypentanoyltrifluoroborate exerts its effects involves its role as an acyl donor. In amidation reactions, the compound donates its acyl group to hydroxylamines, forming stable amide bonds. The molecular targets and pathways involved include the interaction of the acyl group with nucleophilic sites on the hydroxylamine, leading to the formation of the amide product .

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Salts

Structural and Functional Group Differences

K-HTFB differs from analogous trifluoroborates in its functional groups and molecular geometry. For example:

- Potassium 3-furoyltrifluoroborate : Contains a furan ring with an electron-withdrawing carbonyl group, leading to planar geometry and conjugation effects absent in K-HTFB’s aliphatic chain .

- Potassium 2-isonicotinoyltrifluoroborate: Features a pyridine ring, enabling π-π stacking and enhanced Lewis acidity compared to K-HTFB’s hydroxyl group .

Table 1: Structural Comparison

| Compound | Functional Groups | Key Structural Features |

|---|---|---|

| K-HTFB | Hydroxyl, aliphatic chain | Flexible backbone, H-bond donor |

| Potassium 3-furoyltrifluoroborate | Furan ring, carbonyl | Planar, conjugated π-system |

| Potassium 2-isonicotinoyltrifluoroborate | Pyridine ring, carbonyl | Rigid, π-π interactions |

| Potassium phenyltrifluoroborate | Phenyl group | Nonpolar, no H-bonding sites |

Spectroscopic Properties

Vibrational spectroscopy reveals distinct differences:

- FTIR/Raman : K-HTFB exhibits O-H stretching (~3400 cm⁻¹) and B-F vibrations (~760 cm⁻¹), whereas aryltrifluoroborates like phenyltrifluoroborate lack O-H bands but show stronger C-F/C≡C stretches .

- UV-Vis: K-HTFB’s absorption at ~270 nm corresponds to n→π* transitions of the hydroxyl group, while pyridine-containing salts (e.g., 2-isonicotinoyl) absorb at longer wavelengths (~300 nm) due to aromatic π→π* transitions .

Solvation Behavior

K-HTFB demonstrates higher aqueous solubility compared to nonpolar analogs like phenyltrifluoroborate. Studies using the SMD solvation model () attribute this to its hydroxyl group, which forms hydrogen bonds with water, reducing the solvation free energy (−45.2 kcal/mol) relative to phenyltrifluoroborate (−32.8 kcal/mol) .

Reactivity in Cross-Coupling Reactions

- K-HTFB : Moderate reactivity in Suzuki couplings due to steric hindrance from the aliphatic chain; optimal in polar aprotic solvents .

- Aryltrifluoroborates (e.g., phenyltrifluoroborate) : Faster coupling rates owing to lower steric bulk and enhanced electron-withdrawing effects .

- Heteroaryltrifluoroborates (e.g., 3-furoyl) : Improved regioselectivity in forming biaryl ethers due to directional conjugation .

Biological Activity

Potassium 5-hydroxypentanoyltrifluoroborate (K[C5H9BF3O2]) is a compound of increasing interest in the field of organic chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its solvation characteristics, reactivity in synthetic methodologies, and implications for biological systems.

1. Structural Characteristics and Solvation

The structure of this compound consists of a trifluoroborate group attached to a hydroxypentanoyl moiety. The hydration and solvation processes of this compound have been studied using FT-Raman and UV-visible spectroscopy, revealing significant shifts in vibrational bands associated with the hydroxyl (OH), trifluoroborate (BF3), and carbonyl (C=O) groups when dissolved in aqueous environments .

Table 1: Vibrational Band Shifts in Aqueous Solution

| Group | Vibrational Band Shift | Observations |

|---|---|---|

| Hydroxyl (OH) | Significant shift | Indicates hydration interaction |

| BF3 | Altered intensity | Reflects solvent effects |

| Carbonyl (C=O) | Shift observed | Suggests interaction with water |

These findings suggest that the biological activity of this compound could be influenced by its solvation dynamics, affecting how it interacts with biological molecules.

2. Reactivity and Synthetic Applications

This compound has been utilized in various synthetic methodologies, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Research indicates that trifluoroborates exhibit superior reactivity compared to traditional boronic acids due to their ability to undergo rapid transmetalation . This characteristic enhances the efficiency of synthesizing complex organic compounds, which may have therapeutic implications.

Case Study: Suzuki-Miyaura Coupling

In a study involving potassium trifluoroborates, researchers demonstrated improved selectivity and yield in cross-coupling reactions when using these salts compared to conventional methods. For instance, the coupling of this compound with various electrophiles yielded products with high purity .

3. Biological Implications

The biological activity of this compound is largely linked to its role as a reagent in organic synthesis that can lead to biologically active compounds. For example, derivatives synthesized from this compound may exhibit anti-inflammatory or antibacterial properties, akin to other boron-containing compounds .

Potential Applications:

- Antibacterial Agents: Compounds derived from potassium trifluoroborates have shown promise as antibacterial agents due to their ability to modify existing antibiotics.

- Anti-inflammatory Drugs: Similar structures have been explored for their anti-inflammatory properties, suggesting potential therapeutic applications for synthesized derivatives.

4. Conclusion

This compound presents a valuable tool in organic synthesis with significant implications for biological activity. Its solvation characteristics enhance its reactivity, making it an effective reagent for producing biologically relevant compounds. Future research should focus on elucidating the specific mechanisms through which these derivatives exert their biological effects, paving the way for novel therapeutic agents.

Q & A

Basic: What are established synthetic methodologies for Potassium 5-hydroxypentanoyltrifluoroborate?

Methodological Answer:

The synthesis typically involves converting a hydroxypentanoylboronic acid precursor to the trifluoroborate salt via reaction with potassium hydrogen fluoride (KHF₂). For example:

Dissolve the boronic acid in methanol.

Add aqueous KHF₂ dropwise, stir for 2 hours.

Concentrate the mixture under vacuum, extract residual solids with a methanol/acetone solution.

Precipitate the product using diethyl ether.

This procedure, adapted from analogous potassium trifluoroborate syntheses, ensures high purity (>99.8%) and avoids side reactions .

Basic: How can researchers optimize purification of this compound?

Methodological Answer:

Purification relies on selective precipitation and solvent extraction:

- Precipitation: After concentration, add Et₂O to the saturated methanol/acetone solution to precipitate the product.

- Washing: Wash solids with cold Et₂O to remove residual solvents.

- Drying: Use high vacuum (0.01 torr) to eliminate traces of moisture, critical for hygroscopic trifluoroborates .

Advanced: How do solvation effects influence the compound’s spectroscopic properties?

Methodological Answer:

FT-Raman and UV-Vis studies show hydration-dependent spectral shifts:

- FT-Raman: Increasing water molecules (1–5) alters peak positions (e.g., B-F stretching modes at ~770 cm⁻¹ shift by ±5 cm⁻¹).

- UV-Vis: Solvent polarity impacts π→π* transitions; aqueous environments induce broadening due to hydrogen bonding.

Researchers should control humidity during spectral acquisition to avoid artifacts .

Advanced: What structural distinctions exist between this compound and related salts?

Methodological Answer:

Comparative studies using FT-IR, Raman, and XRD reveal:

- Bond Lengths: The hydroxypentanoyl group introduces longer B-O bonds (~1.48 Å) vs. furoyl derivatives (1.42 Å).

- Hydrogen Bonding: The hydroxyl group forms intramolecular H-bonds with trifluoroborate, stabilizing the crystal lattice.

- Thermal Stability: Lower decomposition temperatures (~150°C) compared to isonicotinoyl analogs (~180°C).

These differences necessitate tailored characterization protocols .

Advanced: How can cross-coupling reactions with aryl chlorides be optimized using this reagent?

Methodological Answer:

Key parameters for Suzuki-Miyaura couplings:

- Catalyst: Use Pd(dppf)Cl₂ (1–2 mol%) for efficient transmetalation.

- Base: Cs₂CO₃ (2 equiv.) enhances reactivity with electron-deficient aryl chlorides.

- Solvent: THF/water (4:1) balances solubility and stability of the trifluoroborate.

Monitor reaction progress via ¹⁹F NMR to detect BF₃ byproducts, which indicate decomposition .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Discrepancies in FT-IR/Raman assignments arise from:

- Hydration State: Always report water content (e.g., via Karl Fischer titration).

- Crystallinity: Amorphous vs. crystalline samples exhibit peak broadening.

- Counterion Effects: Compare K⁺ vs. other cations (e.g., Na⁺) using ¹¹B NMR to isolate ion-pairing impacts.

Replicate conditions from reference studies (e.g., Iramain et al., 2019) for direct comparability .

Advanced: What computational methods predict the compound’s reactivity in reductive amination?

Methodological Answer:

Leverage density functional theory (DFT):

Calculate Fukui indices to identify nucleophilic sites on the trifluoroborate.

Model transition states using B3LYP/6-31G(d) to predict activation barriers for amine coupling.

Validate with experimental ¹H/¹⁹F NMR kinetics.

This approach reconciles theoretical and empirical data, addressing outliers in reaction yields .

Advanced: How does the hydroxypentanoyl moiety influence aqueous stability vs. alkyltrifluoroborates?

Methodological Answer:

The hydroxyl group enhances hydrophilicity but reduces stability:

- Hydrolysis Kinetics: Measure via ¹¹B NMR in D₂O; pseudo-first-order rate constants (k ≈ 10⁻³ s⁻¹) are 2x faster than alkyl analogs.

- pH Dependence: Stability peaks at pH 7–8; acidic conditions accelerate decomposition (B-F bond cleavage).

Use buffered solutions (e.g., phosphate, pH 7.4) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.